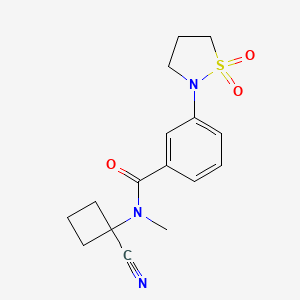
N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This often involves various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activity
Research has shown the synthesis of N-aryl substituted phenyl acetamide analogs of phthalazines, which includes compounds structurally related to N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide. These compounds have demonstrated inhibition activity against HCT 116 cancer cell line and possess antimicrobial activities (Kumar et al., 2019).
Synthesis of β-Lactam Antibiotics
The compound is relevant in the synthesis of key intermediates for β-lactam antibiotics. A practical synthesis involving similar compounds has been studied, which is crucial in the production of these antibiotics (Cainelli et al., 1998).
Environmental Biodegradation
Related compounds, specifically di-(2-ethylhexyl) phthalate, have been studied for their biodegradation in contaminated water and soil. This research is significant for understanding the environmental impact and remediation of phthalate derivatives (Yang et al., 2018).
Chemical Synthesis and Reactions
Research into the base-catalyzed and acid-catalyzed reactions of N-(arylsulfonyloxy)phthalimides, which are structurally related, provides insights into the chemical behavior and potential applications of N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide (Fahmy et al., 1977).
Novel Applications in Drug Development
Studies on similar compounds, such as phthalazinone and benzoxazinone containing thiazolidinediones, have shown potential as antidiabetic and hypolipidemic agents. This suggests possible therapeutic applications for N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide in drug development (Madhavan et al., 2001).
Anticonvulsant Activity
Related phthalazin-1(2H)-ones have been synthesized and evaluated for their anticonvulsant activity. This research could guide the exploration of N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide's potential in treating convulsions (Grasso et al., 2000).
Pregnancy and Environmental Health
The study of di-(2-ethylhexyl)phthalate, a related compound, in human pregnancy duration highlights the importance of understanding the health effects of phthalates and their derivatives on human health (Latini et al., 2003).
Benzodiazepine Receptor Ligands
Compounds like 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have been identified as benzodiazepine receptor ligands. This suggests a potential role for N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide in neurological studies (Tarzia et al., 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)20-17(22)12-24-18-14-8-4-3-7-13(14)11-19-21-18/h3-11H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIBIUMPBXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)





![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)